Fmoc-pro-pro-pro-pro-pro-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

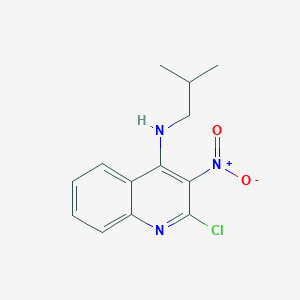

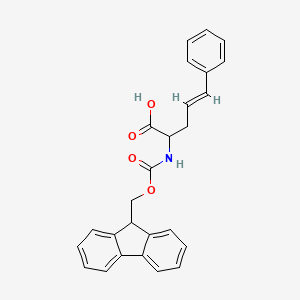

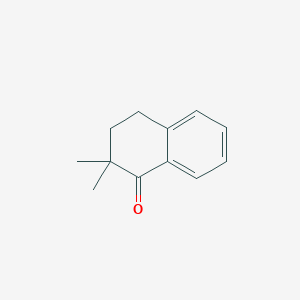

“Fmoc-pro-pro-pro-pro-pro-OH” is a proline derivative . It is a solid compound with the empirical formula C25H26N2O5 and a molecular weight of 434.48 . The compound is commercially used as an ergogenic supplement, influencing the secretion of anabolic hormones, supplying fuel during exercise, enhancing mental performance during stress-related tasks, and preventing exercise-induced muscle damage .

Molecular Structure Analysis

The molecular structure of “Fmoc-pro-pro-pro-pro-pro-OH” is complex, with multiple cyclic and linear components. The compound contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is a common protecting group in peptide synthesis .Physical And Chemical Properties Analysis

“Fmoc-pro-pro-pro-pro-pro-OH” is a solid compound . It has an empirical formula of C25H26N2O5 and a molecular weight of 434.48 . More specific physical and chemical properties, such as melting point or solubility, are not provided in the search results.Relevant Papers One relevant paper discusses the formation of diketopiperazine (DKP) and associated double-amino-acid deletion impurities during linear solid-phase peptide synthesis (SPPS) of tirzepatide (TZP). The paper identifies that the DKP formation primarily occurred during the Fmoc-deprotection reaction and post-coupling aging of the unstable Fmoc-Pro-Pro-Ser-resin active pharmaceutical ingredient (API) intermediate .

Wissenschaftliche Forschungsanwendungen

Supramolecular Structures and Material Applications

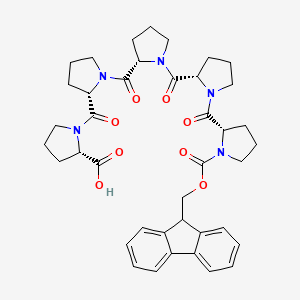

Nanoassembly-Incorporated Antibacterial Materials : Utilization of Fmoc-decorated self-assembling building blocks, like Fmoc-pentafluoro-l-phenylalanine-OH, demonstrates significant advancements in creating antibacterial and anti-inflammatory materials. These nanoassemblies exhibit substantial effects on bacterial morphology and viability, offering a pathway to enhance composite materials for biomedical applications (Schnaider et al., 2019).

Supramolecular Gels : Research on supramolecular hydrogels based on Fmoc-functionalized amino acids reveals their potential in the biomedical field due to biocompatible and biodegradable properties. These materials, including FMOC-Lys(FMOC)-OH, serve as weak antimicrobial agents and provide a foundation for developing new antimicrobial and therapeutic applications (Croitoriu et al., 2021).

Peptide Synthesis and Biochemical Applications

Hydrogel Formation and Characterization : Studies on Fmoc-protected amino acids, like Fmoc-Phe-OH, have shown their ability to form efficient, stable, and transparent hydrogels. These hydrogels have been used to stabilize fluorescent few-atom silver nanoclusters, demonstrating the utility of Fmoc-modified amino acids in creating functional materials with potential applications in drug delivery and catalysis (Roy and Banerjee, 2011).

Chemical Protein Synthesis : The use of Fmoc-masked N-terminal cysteine in peptide thioester segments offers a simplified approach to chemical protein synthesis. This method utilizes the Fmoc group as a temporary protection for the N-terminal cysteinyl peptides, facilitating efficient synthesis by fully convergent and one-pot native chemical ligations (Kar et al., 2020).

Insights into Self-Assembly and Functional Materials

- Bio-Inspired Building Blocks : Fmoc-modified amino acids and peptides are highlighted for their self-assembly features and application potential across various fields. These bio-inspired building blocks show promise in cell cultivation, optical properties, drug delivery, and therapeutic applications. This area of research underscores the versatility of Fmoc-modified biomolecules in developing functional materials (Tao et al., 2016).

Wirkmechanismus

Target of Action

Fmoc-Pro-Pro-Pro-Pro-Pro-OH is a compound that primarily targets amine groups in the process of peptide synthesis . The Fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group used in organic synthesis . It is used to temporarily protect the amine groups during peptide synthesis, preventing them from reacting with other parts of the molecule .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This interaction results in the temporary protection of the amine group, allowing for the elongation of the peptide chain without interference from the amine group . The Fmoc group is then removed by a base, usually piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The primary biochemical pathway affected by Fmoc-Pro-Pro-Pro-Pro-Pro-OH is the solid-phase peptide synthesis (SPPS) . This pathway involves the step-by-step addition of amino acids to a growing peptide chain. The Fmoc group plays a crucial role in this process by protecting the amine groups and allowing for the controlled addition of amino acids .

Result of Action

The result of the action of Fmoc-Pro-Pro-Pro-Pro-Pro-OH is the successful synthesis of peptides with a specific sequence of amino acids . By temporarily protecting the amine groups, it allows for the controlled addition of amino acids to the peptide chain .

Action Environment

The action of Fmoc-Pro-Pro-Pro-Pro-Pro-OH is influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the Fmoc group and its ability to protect the amine groups . Additionally, the temperature and solvent used can also impact the efficiency of the peptide synthesis process .

Eigenschaften

IUPAC Name |

(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H47N5O8/c46-35(42-20-7-16-32(42)37(48)44-22-9-18-34(44)39(50)51)30-14-5-19-41(30)36(47)31-15-6-21-43(31)38(49)33-17-8-23-45(33)40(52)53-24-29-27-12-3-1-10-25(27)26-11-2-4-13-28(26)29/h1-4,10-13,29-34H,5-9,14-24H2,(H,50,51)/t30-,31-,32-,33-,34-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPCVUQLIZRCKFZ-LJADHVKFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2CCCN2C(=O)C3CCCN3C(=O)C4CCCN4C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C(=O)N8CCCC8C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCCN3C(=O)[C@@H]4CCCN4C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C(=O)N8CCC[C@H]8C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H47N5O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

725.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-pro-pro-pro-pro-pro-OH | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-[(9E,12E)-octadeca-9,12-dienoyl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B1353721.png)

![2-[(E)-2-Nitroethenyl]phenol](/img/structure/B1353724.png)

![2-[4-(Trifluoromethyl)phenyl]pyridine](/img/structure/B1353766.png)